5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains a brominated phenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 5-bromo-2-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a base such as potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings, while Heck reactions may use alkenes and palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Chemical Biology: It serves as a probe in studying enzyme mechanisms or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: This compound shares the brominated phenyl group but has a thiophene ring instead of an oxadiazole ring.
5-Bromo-2-methylphenol: This simpler compound lacks the oxadiazole ring but retains the brominated phenyl group.
Uniqueness
5-(5-Bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in drug design and materials science, offering different reactivity and interaction profiles compared to similar compounds.
Properties
Molecular Formula |
C9H8BrN3O |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-(5-bromo-2-methylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C9H8BrN3O/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |
InChI Key |
NVBRCIUGLIYXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=NN=C(O2)N |
Origin of Product |
United States |
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